molecular formula C13H11NO B14300967 7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline CAS No. 119143-42-9

7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline

Cat. No.: B14300967
CAS No.: 119143-42-9
M. Wt: 197.23 g/mol
InChI Key: SRAQHGMBDWVKBQ-QWHCGFSZSA-N
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Description

7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline is a chemical compound with the molecular formula C13H11NO It is a derivative of benzoquinoline, featuring an epoxy group and a tetrahydrobenzo ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline typically involves the epoxidation of 7,8,9,10-tetrahydrobenzo(f)quinoline. This can be achieved using oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxy group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can open the epoxy ring, leading to the formation of diols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxy ring, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Comparison with Similar Compounds

Similar Compounds

    7,8,9,10-Tetrahydrobenzo(f)quinoline: Lacks the epoxy group, making it less reactive in certain chemical reactions.

    7,8-Dihydroxy-7,8,9,10-tetrahydrobenzo(f)quinoline: Contains hydroxyl groups instead of an epoxy group, leading to different reactivity and biological interactions.

Uniqueness

7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline is unique due to the presence of the epoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from its analogs.

Properties

119143-42-9

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

(11R,13S)-12-oxa-6-azatetracyclo[8.5.0.02,7.011,13]pentadeca-1(10),2(7),3,5,8-pentaene

InChI

InChI=1S/C13H11NO/c1-2-9-8-4-6-12-13(15-12)10(8)3-5-11(9)14-7-1/h1-3,5,7,12-13H,4,6H2/t12-,13+/m0/s1

InChI Key

SRAQHGMBDWVKBQ-QWHCGFSZSA-N

Isomeric SMILES

C1CC2=C(C=CC3=C2C=CC=N3)[C@@H]4[C@H]1O4

Canonical SMILES

C1CC2=C(C=CC3=C2C=CC=N3)C4C1O4

Origin of Product

United States

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